molecular formula C27H21BrN2O3 B11552415 17-(4-bromophenyl)-1-{(E)-[(2-hydroxyethyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

17-(4-bromophenyl)-1-{(E)-[(2-hydroxyethyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

Cat. No.: B11552415
M. Wt: 501.4 g/mol
InChI Key: AEYFYHAONZYIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-(4-BROMOPHENYL)-1-{(E)-[(2-HYDROXYETHYL)IMINO]METHYL}-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound characterized by its unique pentacyclic structure and the presence of a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(4-BROMOPHENYL)-1-{(E)-[(2-HYDROXYETHYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pentacyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of the bromophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the imino group: This is typically done through condensation reactions with appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The bromophenyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a carboxylic acid, while reduction of the imino group can produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a pharmacophore is of interest. Its structural features may allow it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug design.

Industry

In the industrial sector, the compound’s unique properties could be leveraged in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 17-(4-BROMOPHENYL)-1-{(E)-[(2-HYDROXYETHYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is not fully understood, but it is believed to involve interactions with specific molecular targets. The imino group may play a key role in binding to enzymes or receptors, while the bromophenyl group could enhance the compound’s affinity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 17-(4-BROMOPHENYL)-1-{(E)-[(2-HYDROXYETHYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE lies in its specific combination of functional groups and its pentacyclic structure. This combination imparts unique chemical and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C27H21BrN2O3

Molecular Weight

501.4 g/mol

IUPAC Name

17-(4-bromophenyl)-1-(2-hydroxyethyliminomethyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C27H21BrN2O3/c28-16-9-11-17(12-10-16)30-25(32)23-22-18-5-1-3-7-20(18)27(15-29-13-14-31,24(23)26(30)33)21-8-4-2-6-19(21)22/h1-12,15,22-24,31H,13-14H2

InChI Key

AEYFYHAONZYIHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3C4C(C2(C5=CC=CC=C35)C=NCCO)C(=O)N(C4=O)C6=CC=C(C=C6)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.